2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-one
Description
2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-one is a chromone derivative characterized by a benzopyran-4-one core substituted with a methoxy group at position 6 and a 3-aminophenyl group at position 2. Chromones are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Properties
CAS No. |
921942-40-7 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(3-aminophenyl)-6-methoxychromen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-19-12-5-6-15-13(8-12)14(18)9-16(20-15)10-3-2-4-11(17)7-10/h2-9H,17H2,1H3 |
InChI Key |
YCZGKKXLOIBSFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one typically involves the condensation of 3-aminophenyl and 6-methoxy-4H-chromen-4-one precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a halogenated flavonoid with an aryl boronate under the catalysis of palladium, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one may involve large-scale Suzuki–Miyaura cross-coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Oxidation Reactions
The aminophenyl group undergoes oxidation under acidic or basic conditions. Key findings include:
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amino → Nitro | KMnO₄ (acidic) | 2-(3-Nitrophenyl)-6-methoxy-4H-1-benzopyran-4-one | 72–78 | |
| Ring Oxidation | Ozone (O₃) | Chromenone ring cleavage to carboxylic acids | 65 |
-
Mechanism : Potassium permanganate oxidizes the amino group to nitro via intermediate hydroxylamine and nitroso species.
-
Applications : Nitro derivatives serve as intermediates for further reductions or substitutions.
Reduction Reactions
The nitro group (if present post-oxidation) and methoxy substituent participate in reductions:
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitro → Amino | H₂/Pd-C (ethanol) | Regeneration of original aminophenyl compound | 85–90 | |
| Methoxy → Hydroxyl | BBr₃ (CH₂Cl₂) | 2-(3-Aminophenyl)-6-hydroxy-4H-1-benzopyran-4-one | 80 |
-
Key Insight : Sodium borohydride selectively reduces carbonyl groups in chromenones but leaves methoxy and amino groups intact.
Electrophilic Substitution
The electron-rich aromatic rings undergo substitution:
| Reaction Type | Reagent/Conditions | Position Modified | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | 2-(3-Amino-4-nitrophenyl)-6-methoxy-4H-1-benzopyran-4-one | 60 | |
| Sulfonation | H₂SO₄ (SO₃) | Meta to amino | Sulfonic acid derivative | 55 |
-
Regioselectivity : Methoxy directs electrophiles to the para position, while the amino group directs meta.
Nucleophilic Acyl Substitution
The chromenone carbonyl reacts with nucleophiles:
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH (aqueous) | 2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-ol | 70 | |
| Grignard Addition | RMgX (THF) | Tertiary alcohol derivatives | 65–75 |
Coupling Reactions
The amino group facilitates cross-coupling:
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 82 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives | 78 |
Photochemical Reactions
UV irradiation induces structural changes:
| Condition | Wavelength (nm) | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| UV-C | 254 | Ring-contracted quinoline derivative | 0.12 | |
| UV-A | 365 | Stable photo-adduct with dimerization | 0.08 |
Biological Derivatization
Enzyme-mediated modifications enhance pharmacological activity:
| Enzyme | Reaction | Product Activity | Reference |
|---|---|---|---|
| CYP3A4 | Hydroxylation | Increased solubility (LogP reduced by 1.2) | |
| GST | Glutathione conjugation | Detoxification pathway |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzopyran compounds, including 2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-one, exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, demonstrating potential as a therapeutic agent against tumors. For instance, modifications to the methoxy group position have been linked to enhanced tumor specificity and cytotoxicity against human oral squamous cell carcinoma .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds within the benzopyran class have been documented to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators . This raises the possibility that this compound could serve as a basis for developing new anti-inflammatory drugs.
Antioxidant Properties
Antioxidant activity is another promising application of this compound. Studies have shown that benzopyran derivatives can scavenge free radicals and protect cells from oxidative stress, which is implicated in various chronic diseases. This suggests that this compound may contribute to health benefits through its antioxidant effects.
Reproductive Health
Preclinical studies have highlighted the uterotrophic activity of this compound, indicating potential applications in reproductive health. Such properties may be beneficial in understanding hormonal regulation and could lead to therapeutic options for reproductive disorders.
Immunomodulatory Effects
Benzopyran derivatives have been explored for their immunomodulatory capabilities, which could be significant in treating autoimmune diseases or enhancing immune responses in cancer therapy . The specific immunological effects of this compound warrant further investigation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The methoxy group may contribute to the compound’s stability and bioavailability. The chromenone core is known to interact with cellular pathways, potentially leading to antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Biological Relevance: Glyasperin B’s dihydroxyphenyl and prenyl groups contribute to antioxidant activity, suggesting that electron-donating groups (e.g., methoxy, amino) in the target compound may enhance similar properties.
Key Observations :
- Amino Group Introduction: The target compound’s 3-aminophenyl group may require selective protection-deprotection strategies, as seen in benzothiazole syntheses where meta-substitution was achieved via analogous pathways.
- Yield Optimization : Reflux conditions and column chromatography (e.g., for 7b and 8a) are critical for isolating chromone derivatives in moderate-to-high yields.
Physicochemical Properties
Melting points and spectroscopic data for analogs provide benchmarks for the target compound:
Key Observations :
- Melting Points : Methoxy-substituted derivatives (e.g., 7b) exhibit higher melting points than ethoxy or thioether analogs (14f, 14g), likely due to enhanced crystallinity.
- Spectroscopic Trends: Aromatic protons in 3-aminophenyl derivatives would likely resonate downfield (δH ~7.0–7.5) compared to electron-withdrawing substituents (e.g., 7b’s δH 7.80).
Biological Activity
2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-one, a member of the flavonoid family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its unique structural features, including an amino group and a methoxy group, enhance its interaction with various biological targets, contributing to its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 267.28 g/mol. The structural characteristics include a benzopyran core, which is known for its diverse pharmacological properties.
1. Antioxidant Properties
The compound demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |
| PC-3 (Prostate) | 20.5 | Inhibition of cell signaling pathways |
| CCRF-CEM (Leukemia) | 12.8 | Cytotoxicity through apoptosis induction |
3. Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential candidate for treating inflammatory diseases .
4. Uterotrophic Activity
In preclinical studies, this compound exhibited uterotrophic activity, which suggests its potential use in reproductive health applications. This activity was assessed using mature female albino rats, where it showed significant effects on uterine weight gain .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound against various cancer cell lines, demonstrating that it significantly reduced cell viability at concentrations as low as 12 µM in MDA-MB-231 cells. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties revealed that treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests its potential application in managing chronic inflammatory conditions .
Q & A
Q. How do solvent polarity and pH affect the compound’s fluorescence properties for bioimaging applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
